Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzyl bromide with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl acetates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and binding affinity to target molecules. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 2-bromo-5-methylbenzoate
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
methyl 2-[2-bromo-5-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)5-6-4-7(10(12,13)14)2-3-8(6)11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDILYTLSFXYMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.